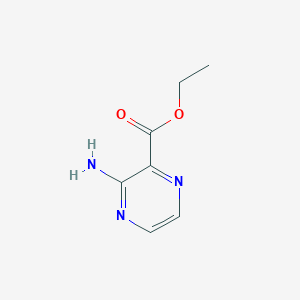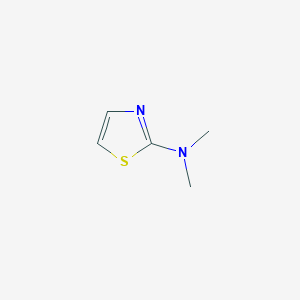
(4-Ethoxyphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 76014-10-3 . It has a molecular weight of 188.66 and its IUPAC name is 1-(4-ethoxyphenyl)hydrazine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of “(4-Ethoxyphenyl)hydrazine hydrochloride” involves adding hydrochloric acid and sodium nitrite into aniline in sequence . The molar ratio of the aniline, the hydrochloric acid, and the sodium nitrite is 1: (2.3-3.2): (1-1.1) . The reaction is carried out at a temperature of 0-5 degrees Celsius . After the reaction, ammonium sulfate and hydrochloric acid are added . The molar ratio of the ammonium sulfate, the hydrochloric acid, and the aniline is 1: (2.-3.5): (2.5-3.0) . The process involves steps of reduction, hydrolysis, and acid-precipitation .Molecular Structure Analysis
The molecular formula of “(4-Ethoxyphenyl)hydrazine hydrochloride” is C8H13ClN2O . The InChI code is 1S/C8H12N2O.ClH/c1-2-11-8-5-3-7 (10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H . The Canonical SMILES is CCOC1=CC=C (C=C1)NN.Cl .Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)hydrazine hydrochloride” has a molecular weight of 188.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 188.0716407 g/mol . The topological polar surface area is 47.3 Ų . The heavy atom count is 12 .Wissenschaftliche Forschungsanwendungen
-
General Information
-
Application in Protein Synthesis
- Summary of Application : The hydrazide chemistry has drawn attention in the field of protein chemical synthesis. Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
- Results or Outcomes : The use of hydrazide intermediates in protein synthesis offers useful and otherwise difficult-to-obtain biomacromolecules for biological and pharmaceutical studies .
- Preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole
- Summary of Application : “(4-Ethoxyphenyl)hydrazine hydrochloride” can be used in the preparation of other organic compounds. For example, it was used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole .
- Results or Outcomes : The use of this compound in the synthesis of other organic compounds can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
-
Preparation of Other Organic Compounds
- Summary of Application : “(4-Ethoxyphenyl)hydrazine hydrochloride” can be used in the preparation of other organic compounds .
- Results or Outcomes : The use of this compound in the synthesis of other organic compounds can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
-
Potential Use in the Synthesis of Triazine and Tetrazine Systems
- Summary of Application : While not specifically mentioned, hydrazine derivatives like “(4-Ethoxyphenyl)hydrazine hydrochloride” could potentially be used in the synthesis of triazine and tetrazine systems, which are special classes of heterocyclic compounds .
- Results or Outcomes : The synthesis of triazine and tetrazine systems can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
Safety And Hazards
“(4-Ethoxyphenyl)hydrazine hydrochloride” is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation is required and all sources of ignition should be removed .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBGBQPYPYDFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)







![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)


